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Compound of Interest

Compound Name: 5(6)-Carboxy-eosin

Cat. No.: B15556450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5(6)-Carboxy-eosin and its

derivatives, versatile fluorescent molecules with a wide range of applications in biological

research and drug development. This document details their core functions, presents key

quantitative data, outlines experimental protocols, and visualizes relevant pathways and

workflows.

Core Concepts and Functions
5(6)-Carboxy-eosin is a brominated analog of carboxyfluorescein, characterized by a

xanthene core structure with bromine and carboxyl substituents. This unique structure imparts

several key functionalities:

Fluorescent Labeling: The carboxyl group can be activated, most commonly as an N-

hydroxysuccinimide (NHS) ester, to form stable covalent bonds with primary amines on

proteins, antibodies, and other biomolecules. This allows for the fluorescent labeling and

subsequent detection and tracking of these molecules.

pH Sensing: Certain derivatives, such as carboxy-seminaphthorhodafluor-1 (carboxy-

SNARF-1), exhibit pH-dependent spectral shifts, making them valuable probes for measuring

intracellular pH (pHi) in various cellular compartments.
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Photosensitization and Singlet Oxygen Generation: Upon excitation with light, eosin and its

derivatives can act as photosensitizers, transferring energy to molecular oxygen to generate

highly reactive singlet oxygen (¹O₂). This property is harnessed in applications like

photodynamic therapy (PDT) for targeted cell killing and for studying oxidative stress.[1][2]

5(6)-Carboxyeosin is reported to be a potent singlet oxygen generator, with a yield 19 times

greater than that of fluorescein.

Inhibition of Cellular Pumps: 5(6)-Carboxyeosin has been identified as a specific inhibitor of

the plasma membrane calcium pump (PMCA).

Quantitative Data Presentation
The photophysical properties of 5(6)-Carboxy-eosin and its derivatives are crucial for their

application. The following tables summarize key quantitative data for these compounds.

Property 5(6)-Carboxyfluorescein Eosin Y

Absorption Maximum (λ_abs) 491 nm 516 nm (in D₂O-PBS)

Emission Maximum (λ_em) 520 nm ~538 nm

Molar Extinction Coefficient (ε) Not specified in search results Not specified in search results

Fluorescence Quantum Yield

(Φ_f)
0.75 0.23

Fluorescence Lifetime (τ_f) 4.10 ns 1.1 ns

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols
This section provides detailed methodologies for key experiments involving 5(6)-Carboxy-
eosin derivatives.

Protein Labeling with 5(6)-Carboxy-eosin Succinimidyl
Ester
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This protocol describes the covalent labeling of proteins with 5(6)-Carboxy-eosin succinimidyl

ester (SE), a common method for preparing fluorescently labeled antibodies and other proteins.

Materials:

Protein to be labeled (e.g., IgG antibody)

5(6)-Carboxy-eosin SE

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS)

Procedure:

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10

mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

Prepare Dye Stock Solution: Immediately before use, dissolve the 5(6)-Carboxy-eosin SE in

anhydrous DMF or DMSO to a concentration of 10 mg/mL.

Labeling Reaction:

Slowly add the dissolved dye to the protein solution while gently stirring. A typical starting

molar ratio of dye to protein is 10:1 to 20:1. This ratio may need to be optimized for

different proteins.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Purification:

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS.
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Collect the fractions containing the labeled protein, which will be the first colored band to

elute.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and the

absorption maximum of the dye (e.g., ~524 nm for eosin).

The DOL can be calculated using the Beer-Lambert law, correcting for the dye's

absorbance at 280 nm.

Intracellular pH Measurement using Carboxy-SNARF-1
This protocol outlines the use of the ratiometric pH indicator carboxy-SNARF-1 to measure

intracellular pH using flow cytometry.

Materials:

Cells of interest

Carboxy-SNARF-1, AM ester

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Nigericin

High K⁺ calibration buffers of known pH

Procedure:

Cell Loading:

Resuspend cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

Add carboxy-SNARF-1, AM ester to a final concentration of 1-10 µM.

Incubate for 15-60 minutes at 37°C. The optimal loading time and concentration should be

determined empirically.
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Wash the cells twice with fresh HBSS to remove extracellular dye.

Calibration:

Resuspend the loaded cells in high K⁺ calibration buffers containing 10-20 µM nigericin.

These buffers should span a range of pH values (e.g., pH 6.0 to 8.0).

Incubate for 5-10 minutes to allow equilibration of intracellular and extracellular pH.

Analyze the cells on a flow cytometer, exciting at 488 nm and collecting emission at two

wavelengths (e.g., 585 nm and 640 nm).

Generate a calibration curve by plotting the ratio of the fluorescence intensities (e.g., 640

nm / 585 nm) against the corresponding buffer pH.

Measurement of Intracellular pH:

Resuspend the loaded cells in the experimental buffer.

Analyze the cells on the flow cytometer using the same settings as for the calibration.

Determine the fluorescence ratio for the experimental sample and interpolate the

intracellular pH from the calibration curve.

Flow Cytometry with 5(6)-Carboxy-eosin Labeled
Antibodies
This protocol details the use of antibodies labeled with 5(6)-Carboxy-eosin for the detection of

cell surface antigens by flow cytometry.

Materials:

Cell suspension (e.g., peripheral blood mononuclear cells)

5(6)-Carboxy-eosin labeled primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
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(Optional) Fc block to reduce non-specific binding

(Optional) Viability dye

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in

ice-cold staining buffer.

Fc Receptor Blocking (Optional): Incubate cells with an Fc blocking reagent for 10-15

minutes on ice to prevent non-specific antibody binding.

Staining:

Add the 5(6)-Carboxy-eosin labeled antibody at the predetermined optimal concentration.

Incubate for 20-30 minutes on ice in the dark.

Washing:

Wash the cells twice with 1-2 mL of ice-cold staining buffer by centrifugation (e.g., 300 x g

for 5 minutes).

Discard the supernatant after each wash.

Resuspension and Analysis:

Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 300-500

µL).

Analyze the samples on a flow cytometer, using an appropriate laser for excitation (e.g.,

488 nm or 532 nm) and emission filter for detection.

Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified calcium signaling pathway, a process that can be

monitored using fluorescent calcium indicators. While 5(6)-Carboxy-eosin itself is not a direct
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calcium indicator, its inhibitory effect on the PMCA pump can influence these pathways.

Furthermore, pH changes associated with calcium signaling can be monitored with derivatives

like SNARF-1.
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Caption: Simplified G-protein coupled receptor (GPCR) mediated calcium signaling pathway.

Experimental Workflow Diagram
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The following diagram outlines the general workflow for labeling an antibody with a 5(6)-
Carboxy-eosin derivative and using it for flow cytometry.

Start: Unlabeled Antibody

1. Prepare Antibody Solution
(0.1 M Bicarbonate Buffer, pH 8.3)

3. Labeling Reaction
(1 hr, Room Temp, Dark)

2. Prepare Dye Stock Solution
(5(6)-Carboxy-eosin SE in DMSO)

4. Purification
(Gel Filtration Column)

5. Characterization
(Determine DOL)

Labeled Antibody Conjugate

6. Cell Staining
(Incubate with Cells)

7. Flow Cytometry Analysis

End: Data Analysis
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Caption: Workflow for antibody labeling and flow cytometry analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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